molecular formula C6H10IN3 B10910639 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine

Cat. No.: B10910639
M. Wt: 251.07 g/mol
InChI Key: JURPYFDWFOEBED-UHFFFAOYSA-N
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Description

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C6H10IN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The presence of an iodine atom and a methyl group on the pyrazole ring, along with an ethanamine side chain, makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodo-3-methyl-1H-pyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-azido-3-methyl-1H-pyrazol-1-yl)ethanamine, while oxidation with potassium permanganate can produce 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)ethanoic acid .

Scientific Research Applications

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain.

Properties

Molecular Formula

C6H10IN3

Molecular Weight

251.07 g/mol

IUPAC Name

2-(4-iodo-3-methylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C6H10IN3/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3,8H2,1H3

InChI Key

JURPYFDWFOEBED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1I)CCN

Origin of Product

United States

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